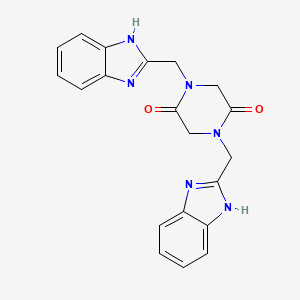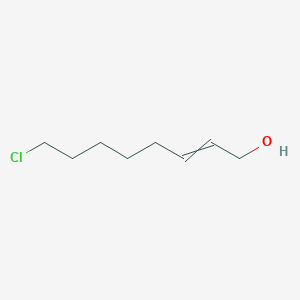![molecular formula C19H17ClN2O3S B14228447 Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- CAS No. 823780-83-2](/img/structure/B14228447.png)
Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- typically involves multiple steps. One common method starts with the chlorination of phenol to produce 3-chlorophenol. This intermediate is then reacted with formaldehyde and ammonia to introduce the aminomethyl group, forming 3-chloro-2-(aminomethyl)phenol. The next step involves the reaction of this intermediate with benzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Substituted benzenesulfonamides.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are targets for the treatment of conditions like glaucoma, epilepsy, and certain cancers.
Biological Research: It is used in the development of biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- involves its interaction with specific molecular targets, primarily carbonic anhydrase enzymes. The sulfonamide group binds to the zinc ion in the active site of the enzyme, inhibiting its activity. This inhibition disrupts the enzyme’s role in regulating pH and ion balance, leading to therapeutic effects in conditions like glaucoma and cancer .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Another benzenesulfonamide derivative with similar inhibitory effects on carbonic anhydrase enzymes.
Uniqueness
Benzenesulfonamide, 4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenyl- stands out due to its specific structural features, such as the presence of the 3-chlorophenoxy group, which enhances its binding affinity and selectivity for certain enzyme targets. This makes it a valuable compound for developing targeted therapies and biochemical tools.
Propriétés
Numéro CAS |
823780-83-2 |
|---|---|
Formule moléculaire |
C19H17ClN2O3S |
Poids moléculaire |
388.9 g/mol |
Nom IUPAC |
4-[2-(aminomethyl)-3-chlorophenoxy]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C19H17ClN2O3S/c20-18-7-4-8-19(17(18)13-21)25-15-9-11-16(12-10-15)26(23,24)22-14-5-2-1-3-6-14/h1-12,22H,13,21H2 |
Clé InChI |
NIQBYGYEUVOSIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=C(C(=CC=C3)Cl)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole](/img/structure/B14228387.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)

![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![[(Dodec-5-en-5-yl)selanyl]benzene](/img/structure/B14228395.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14228399.png)


![4,4'-[Undecane-1,11-diylbis(oxy)]di(benzene-1-carboximidamide)](/img/structure/B14228413.png)
![7-[3-(Triethoxysilyl)propyl]-2H-1-benzopyran-2-one](/img/structure/B14228421.png)

![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
